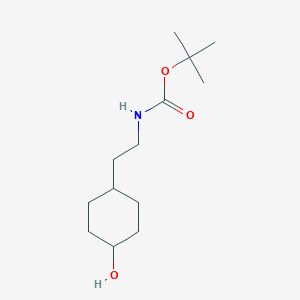
tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate is an organic compound with the molecular formula C11H21NO3. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(4-hydroxycyclohexyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl (2-hydroxycyclohexyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Uniqueness
tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate is unique due to its specific structure, which combines a tert-butyl carbamate group with a 4-hydroxycyclohexyl moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate is an organic compound with a molecular formula of C13H25NO3 and a molecular weight of approximately 215.29 g/mol. This compound is a derivative of carbamate and features a tert-butyl group along with a hydroxycyclohexyl moiety. Its unique structure allows for potential applications in medicinal chemistry and materials science, particularly due to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, which influences the compound’s binding affinity and specificity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory properties : Compounds in this class have shown potential in reducing inflammation.
- Analgesic effects : Similar structures have been associated with pain relief mechanisms.
- Enzymatic inhibition : The compound may act as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound interacts with specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This suggests its potential utility in cancer therapy by inhibiting cell proliferation .
In Vivo Studies
In vivo studies have explored the pharmacokinetics and therapeutic efficacy of related compounds. For example, a study on structurally similar carbamates indicated significant reductions in bacterial loads in mouse models infected with Mycobacterium tuberculosis after treatment with these compounds. The results highlighted the importance of structural modifications in enhancing biological activity against pathogens .
Comparative Analysis of Biological Activity
| Compound | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Structure | Enzymatic inhibition, anti-inflammatory | - |
| 3-Benzyl-5-hydroxyphenyl carbamate | - | Antitubercular activity | 10 |
| Ethyl carbamate derivatives | - | Moderate anti-inflammatory | 25 |
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-hydroxycyclohexyl)ethyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
IGEHZOIRBSNSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















